molecular formula C7H14N2 B12953635 (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B12953635
M. Wt: 126.20 g/mol
InChI Key: SRQMXARNYUNUBM-ZCFIWIBFSA-N
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Description

(S)-7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-6-one: Shares a similar spirocyclic structure but differs in functional groups.

    5-Methyl-5-azaspiro[2.4]heptan-7-amine: Another spirocyclic amine with a different substitution pattern.

Uniqueness

(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(7S)-7-methyl-5-azaspiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

SRQMXARNYUNUBM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@]1(CNCC12CC2)N

Canonical SMILES

CC1(CNCC12CC2)N

Origin of Product

United States

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